2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic compound identified as a potential lead compound for developing new cancer treatments. [] It has been specifically studied for its potential to inhibit the lysine demethylase 5A (KDM5A) enzyme. []
2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide has been identified as a potential inhibitor of the KDM5A enzyme. [] KDM5A is a histone demethylase often overexpressed in various cancers. [] While its exact mechanism of action remains under investigation, it likely involves binding to the active site of KDM5A and interfering with its demethylase activity. [] This inhibition could potentially disrupt cancer cell proliferation and sensitize them to chemotherapy. []
2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide has been investigated for its potential application in cancer research due to its ability to inhibit KDM5A. [] Further research is needed to determine its efficacy and safety in preclinical and clinical settings.
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9